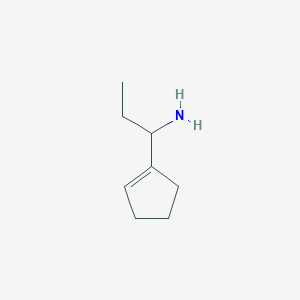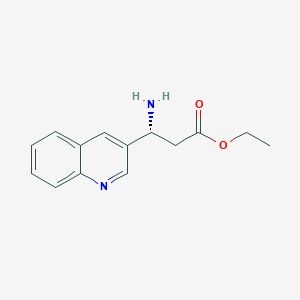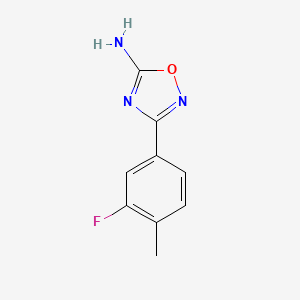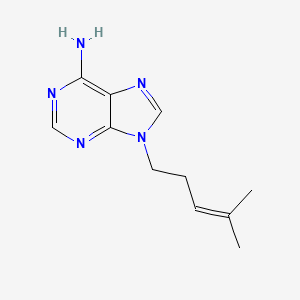
3-cyclopropyl-1H-indol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyclopropyl-1H-indol-5-amine is a compound that belongs to the indole family, which is known for its diverse biological activities and applications in various fields. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it a significant target for synthetic chemists .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The cyclopropyl group can be introduced through various methods, such as cyclopropanation reactions using diazo compounds and transition metal catalysts .
Industrial Production Methods
Industrial production of 3-cyclopropyl-1H-indol-5-amine may involve large-scale Fischer indole synthesis followed by cyclopropanation. The choice of reagents and conditions can be optimized for yield and purity, and the process may be scaled up using continuous flow reactors to enhance efficiency and safety .
Analyse Chemischer Reaktionen
Types of Reactions
3-cyclopropyl-1H-indol-5-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens (e.g., bromine), sulfonyl chlorides
Major Products Formed
Oxidation: Indole-2,3-diones
Reduction: Indoline derivatives
Substitution: Halogenated or sulfonylated indole derivatives
Wissenschaftliche Forschungsanwendungen
3-cyclopropyl-1H-indol-5-amine has a wide range of applications in scientific research, including:
Chemistry
Synthetic Intermediates: Used as a building block for the synthesis of more complex molecules.
Catalysis: Indole derivatives can act as ligands in metal-catalyzed reactions.
Biology
Enzyme Inhibition: Indole derivatives have been studied for their ability to inhibit various enzymes, including kinases and proteases.
Receptor Binding: The compound can bind to various receptors, making it a potential lead compound for drug discovery.
Medicine
Anticancer Agents: Indole derivatives have shown promise as anticancer agents due to their ability to induce apoptosis in cancer cells.
Antiviral Agents: Some indole derivatives have demonstrated antiviral activity against a range of viruses.
Industry
Pharmaceuticals: Used in the development of new drugs and therapeutic agents.
Agriculture: Indole derivatives can be used as plant growth regulators.
Wirkmechanismus
The mechanism of action of 3-cyclopropyl-1H-indol-5-amine involves its interaction with various molecular targets and pathways. The indole nucleus can bind to multiple receptors and enzymes, modulating their activity. For example, it can inhibit kinases by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation . Additionally, the compound can induce apoptosis in cancer cells by activating caspases and other apoptotic proteins .
Vergleich Mit ähnlichen Verbindungen
3-cyclopropyl-1H-indol-5-amine can be compared with other indole derivatives, such as:
1H-indol-5-amine: Lacks the cyclopropyl group, which may affect its binding affinity and biological activity.
3-methyl-1H-indol-5-amine: The presence of a methyl group instead of a cyclopropyl group can lead to different chemical reactivity and biological properties.
3-phenyl-1H-indol-5-amine: The phenyl group can enhance π-π interactions with aromatic residues in proteins, potentially increasing binding affinity.
The uniqueness of this compound lies in the presence of the cyclopropyl group, which can introduce strain and rigidity to the molecule, potentially enhancing its binding affinity and specificity for certain targets .
Eigenschaften
Molekularformel |
C11H12N2 |
|---|---|
Molekulargewicht |
172.23 g/mol |
IUPAC-Name |
3-cyclopropyl-1H-indol-5-amine |
InChI |
InChI=1S/C11H12N2/c12-8-3-4-11-9(5-8)10(6-13-11)7-1-2-7/h3-7,13H,1-2,12H2 |
InChI-Schlüssel |
DTOCDLYEMAPNSB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=CNC3=C2C=C(C=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Iodothiazolo[5,4-b]pyridin-2-amine](/img/structure/B11735104.png)
![[3-(dimethylamino)propyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11735112.png)


![bis[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11735131.png)
![{[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11735137.png)
amine](/img/structure/B11735147.png)
![1,3-dimethyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11735157.png)

![N-[(5-fluorothiophen-2-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11735167.png)
![1-ethyl-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11735181.png)
![4-{[(5-fluorothiophen-2-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B11735187.png)
![1-[1-(4-Bromophenyl)cyclobutyl]-3-methylbutylamine](/img/structure/B11735188.png)
